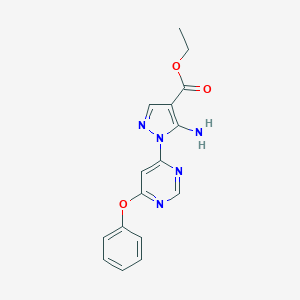
ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate, also known as EAPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has shown promising results in various fields of research, including pharmacology, biochemistry, and molecular biology.
Mecanismo De Acción
The mechanism of action of ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has also been shown to inhibit the activity of certain kinases, such as protein kinase C (PKC) and Akt, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has also been shown to reduce inflammation in animal models of inflammation. In addition, ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been shown to have antimicrobial activity against a variety of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate in lab experiments is its high purity and stability. ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate. One area of research is the development of new derivatives of ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate with improved solubility and potency. Another area of research is the identification of the specific targets of ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate in cells and tissues. This could lead to the development of new drugs that target these specific pathways. Finally, ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate could be used as a tool for protein labeling and purification, which could have applications in drug discovery and development.
Métodos De Síntesis
The synthesis of ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with phenoxyacetic acid, followed by the reaction with 4-chloro-6-(dimethylamino)pyrimidine. The final product is obtained by the addition of ethyl chloroformate. This method has been optimized to yield high purity and high yield of ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In pharmacology, ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been studied for its potential use in the treatment of cancer, inflammation, and infectious diseases. In biochemistry, ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been studied for its potential use as a tool for protein labeling and purification. In molecular biology, ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate has been studied for its potential use in the development of new gene editing tools.
Propiedades
Nombre del producto |
ethyl5-amino-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxylate |
|---|---|
Fórmula molecular |
C16H15N5O3 |
Peso molecular |
325.32 g/mol |
Nombre IUPAC |
ethyl 5-amino-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C16H15N5O3/c1-2-23-16(22)12-9-20-21(15(12)17)13-8-14(19-10-18-13)24-11-6-4-3-5-7-11/h3-10H,2,17H2,1H3 |
Clave InChI |
QIFVJCRDKWZATI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3)N |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287533.png)
![3-Methyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287534.png)











